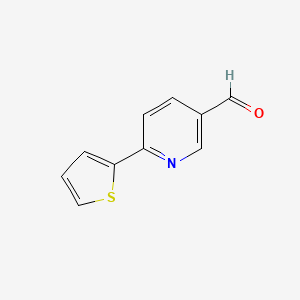

6-(Thiophen-2-yl)nicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Thiophen-2-yl)nicotinaldehyde (6-TNA) is a naturally occurring aldehyde that has been widely studied for its potential medicinal applications. 6-TNA has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-bacterial effects. In addition, 6-TNA has been used in a number of laboratory experiments to explore its potential use in the treatment of various diseases.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile : This research describes the synthesis of a compound from nicotinaldehyde, leading to derivatives with potential antiviral properties. The study elaborates on the synthetic routes and evaluates the antiviral efficacy of these heterocyclic compounds, highlighting their potential in antiviral drug development F. Attaby, A. H. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2007, Phosphorus, Sulfur, and Silicon and the Related Elements.

Corrosion Inhibition Studies : This research focuses on the corrosion inhibition efficiency of 6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine and its analogues for carbon steel in acidic media. The study provides insights into the chemical and electrochemical methods used to assess the compounds' effectiveness as corrosion inhibitors, revealing their potential applications in materials science A. Fouda, M. Ismail, A. Abousalem, G. Elewady, 2017, RSC Advances.

Fungicidal and Biological Activities

Design, Synthesis, and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives : This study reports on the design and synthesis of new nicotinamide derivatives with thiophene modifications, showing significant fungicidal activity. These compounds, particularly effective against cucumber downy mildew, represent a promising direction for the development of new fungicides Hongfei Wu, Xingxing Lu, Jingbo Xu, Xiaoming Zhang, Zhinian Li, Xinling Yang, Yun Ling, 2022, Molecules.

Thiophene Anchored Coumarin Derivative for Cr3+ Detection and Cell Imaging : This research presents a thiophene-coumarin hybrid molecule capable of selectively detecting Cr(3+) ions. Its potential for cell imaging and speciation studies underscores the compound's utility in environmental monitoring and biological applications S. Guha, Sisir Lohar, A. Banerjee, Animesh Sahana, Ipsit Hauli, Subhrakanti Mukherjee, J. S. Matalobos, D. Das, 2012, Talanta.

Molecular Docking and Theoretical Studies

Spectral Characterization, DFT, and Docking Studies of Thiophene-2-yl Methanone Derivatives : This work involves the synthesis and characterization of novel compounds with antibacterial activity potential, explored through molecular docking studies. The research highlights the compounds' structure-activity relationships and their potential applications in developing new antibacterial agents M. Shahana, A. Yardily, 2020, Journal of Structural Chemistry.

Safety and Hazards

将来の方向性

While specific future directions for 6-(Thiophen-2-yl)nicotinaldehyde were not found in the search results, thiophene derivatives in general are of great interest in scientific research due to their potential biological activities . They are often used in the synthesis of advanced compounds with a variety of biological effects .

作用機序

Target of Action

It is known to be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with biological tissues, potentially affecting cells in the skin, eyes, and respiratory system.

Result of Action

The result of the action of 6-Thien-2-ylnicotinaldehyde is irritation and potential harm to the skin, eyes, and respiratory system . This is likely due to disruption of normal cellular processes and induction of inflammatory responses.

特性

IUPAC Name |

6-thiophen-2-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMYWLDEGHJHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640256 |

Source

|

| Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

834884-61-6 |

Source

|

| Record name | 6-(2-Thienyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Thiophen-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)